molecular formula C18H19N3O4 B10986393 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B10986393
M. Wt: 341.4 g/mol
InChI Key: COTITPASGCRIAG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the benzimidazole derivative in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylbenzimidazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the benzimidazole moiety can modulate the compound’s overall activity. These interactions can lead to the inhibition of enzymatic activity, disruption of cellular pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the benzimidazole moiety, resulting in different biological activities.

    N-(2-Methyl-1H-benzimidazol-5-yl)benzamide: Lacks the trimethoxyphenyl group, affecting its binding properties and activity.

    3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in other structural aspects, leading to varied biological effects.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide lies in its combined structural features, which confer specific binding properties and biological activities. The presence of both the trimethoxyphenyl and benzimidazole groups allows for versatile interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C18H19N3O4/c1-10-19-13-6-5-12(9-14(13)20-10)21-18(22)11-7-15(23-2)17(25-4)16(8-11)24-3/h5-9H,1-4H3,(H,19,20)(H,21,22)

InChI Key

COTITPASGCRIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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